molecular formula C11H26N2 B8715913 N,N'-dibutyl-1,3-propanediamine CAS No. 4697-92-1

N,N'-dibutyl-1,3-propanediamine

Cat. No.: B8715913
CAS No.: 4697-92-1
M. Wt: 186.34 g/mol
InChI Key: GMTISLOMZKMDTF-UHFFFAOYSA-N
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Description

N,N'-dibutyl-1,3-propanediamine is a useful research compound. Its molecular formula is C11H26N2 and its molecular weight is 186.34 g/mol. The purity is usually 95%.
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Properties

CAS No.

4697-92-1

Molecular Formula

C11H26N2

Molecular Weight

186.34 g/mol

IUPAC Name

N,N'-dibutylpropane-1,3-diamine

InChI

InChI=1S/C11H26N2/c1-3-5-8-12-10-7-11-13-9-6-4-2/h12-13H,3-11H2,1-2H3

InChI Key

GMTISLOMZKMDTF-UHFFFAOYSA-N

Canonical SMILES

CCCCNCCCNCCCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Butyric acid (1.8 g, 19.4 mmol), 1,3-diaminopropane (0.60 g, 8.1 mmol), 1-hydroxybenzotriazole monohydrate (HOBt) (2.4 g, 17.8 mmol) was dissolved in anhydrous DMF (30 mL). 1-(3-(dimethylamino)propyl)-3-ethylcarbodiimide hydrochloride (EDC.HCl) (3.4 g, 17.8 mmol) was added in small portions at 0° C. and the resulting solution left stirring at room temperature for 15 h. After evaporation of DMF, the solution was taken up with CHCl3 (200 mL) and was washed successively with a 1 M aqueous NaHCO3 solution (30 mL), a 0.1 M aqueous HCl solution (30 mL) abd brine (30 mL). Then the organic layer was dried with anhydrous Na2SO4 and the solvent was removed by rotary evaporation. The resulting residue was precipitated using ether and used in next reaction without further purification. To the precipitate dissolved in THF (50 mL), LiAlH4 (0.40 g, 10.6 mmol) was added slowly at 0° C. The mixture was refluxed overnight, quenched carefully with 0.4 mL of water, 0.4 mL of 15% NaOH and 1.2 mL of water. After filtration on celite, the filtrate was evaporated, dissolved in DCM (100 mL) and extracted with 1N NaOH solution (50 mL). The organic layer dried with anhydrous Na2SO4. The residue was purified by silica gel column chromatography (MeOH/CH2Cl2) providing N,N′-dibutyl-1,3-propanediamine as an oil (0.90 g, 52% (two steps)). 1H NMR (300 MHz, CDCl3): δ 2.67 (t, J=7.0 Hz, 4H), 2.59 (t, J=7.0 Hz, 4H), 1.69 (quin, J=7.0 Hz, 2H), 1.52-1.39 (m, 4H), 1.39-1.24 (m, 4H), 0.91 (t, J=7.2 Hz, 6H); 13C NMR (75 MHz, CDCl3): δ 50.1, 48.9, 32.5, 30.7, 20.7, 14.2; HRMS (ESI): calcd. for C11H26N2[M+H]+ 187.2169. found 187.2170.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step Two
Quantity
0.4 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

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